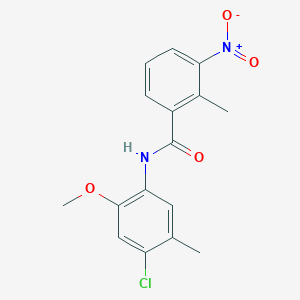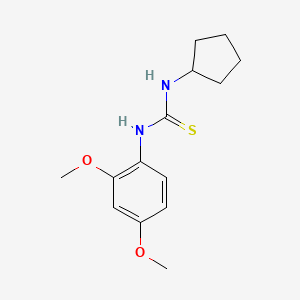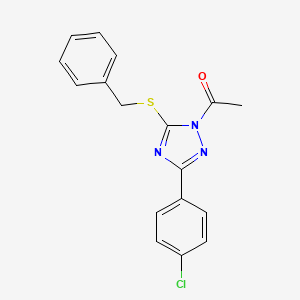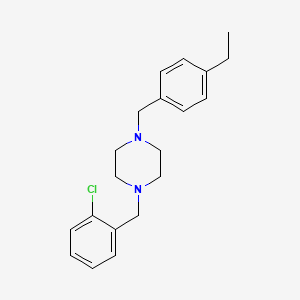![molecular formula C15H12Cl3NO B5804138 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide, also known as DCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEB is a white crystalline powder that is soluble in organic solvents and has a melting point of 112-114°C.
科学的研究の応用
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is in the field of cancer research. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have several biochemical and physiological effects. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide in lab experiments is its high potency and specificity. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide. One area of interest is the development of new cancer therapies using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to understand the mechanism of action of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide and its potential applications in other fields of scientific research, such as neurodegenerative diseases.
合成法
The synthesis of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can be achieved through a multistep process involving the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This intermediate is then reacted with 2,5-dichlorobenzamide in the presence of an organic base to yield 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide.
特性
IUPAC Name |
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-11-3-1-2-10(8-11)6-7-19-15(20)13-9-12(17)4-5-14(13)18/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPDWUOONQOZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![12H-dibenzo[d,g][1,3]dioxocin-12-one](/img/structure/B5804061.png)
![N-[4-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B5804067.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5804074.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)
![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)

![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)


![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
